molecular formula C15H21F2N5 B10930469 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine

Cat. No.: B10930469
M. Wt: 309.36 g/mol
InChI Key: ZVCNVGWHKGZUII-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is a synthetic organic compound that features a difluoromethyl group, a pyrazolyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The difluoromethylation process is a key step, which can be achieved using various reagents and catalysts. For instance, difluoromethylation can be performed using difluorocarbene reagents under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazolyl and pyrimidinyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)acetohydrazonoyl bromide
  • 1-(Difluoromethyl)-1H-pyrazol-4-ylboronic acid
  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is unique due to its combination of difluoromethyl, pyrazolyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H21F2N5

Molecular Weight

309.36 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-(3-methylbutyl)pyrimidin-2-amine

InChI

InChI=1S/C15H21F2N5/c1-9(2)5-6-18-15-19-12(7-13(20-15)14(16)17)11-8-22(4)21-10(11)3/h7-9,14H,5-6H2,1-4H3,(H,18,19,20)

InChI Key

ZVCNVGWHKGZUII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NCCC(C)C)C(F)F)C

Origin of Product

United States

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